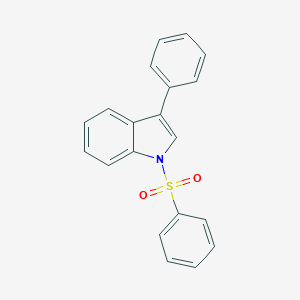

3-Phenyl-1-(phenylsulfonyl)indole

Übersicht

Beschreibung

3-Phenyl-1-(phenylsulfonyl)indole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The indole ring system is a common structural motif in many pharmaceuticals and natural products, making it a crucial target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(phenylsulfonyl)indole typically involves the reaction of indole with phenylsulfonyl chloride in the presence of a base. One common method is as follows:

Starting Materials: Indole and phenylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene.

Catalysts and Reagents: A base such as triethylamine or pyridine is used to facilitate the reaction.

Procedure: Indole is dissolved in the solvent, and phenylsulfonyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Analyse Chemischer Reaktionen

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl (SO₂Ph) protecting group is removed under mild reducing conditions:

Procedure

-

Reagents: Magnesium turnings, ammonium chloride

-

Solvent: Methanol

-

Temperature: Reflux, 2–4 hours

This step yields 3-phenylindole with 85–90% efficiency , retaining the C3 phenyl substituent .

N-Alkylation for Further Functionalization

The deprotected 3-phenylindole undergoes N-alkylation to introduce substituents for downstream applications:

Typical Reaction

-

Alkylating agent: 1,4-Dibromobutane

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 60°C, 6–8 hours

This generates intermediates like 1-(4-bromobutyl)-3-phenylindole, which are further coupled with amines (e.g., piperazines) to form bioactive derivatives .

Oxidation Studies

While direct oxidation data for 3-phenyl-1-(phenylsulfonyl)indole is limited, analogous 1-(phenylsulfonyl)indoles undergo oxidation with magnesium monoperphthalate (MMPP) in acetic acid to form indoxyl derivatives. For example:

Oxidation of 1-(Phenylsulfonyl)indole

The C3 phenyl group may sterically hinder similar reactivity, necessitating optimized conditions.

Radical-Mediated Transformations

Exposure to radical-generating conditions (e.g., AgOTf/Ir photocatalyst under blue LED) can induce sulfonyl group migration in related systems. For 3-sulfonylindoles:

Key Observations

-

Sulfonyl radicals form under photocatalytic conditions.

While untested on this compound, these conditions could theoretically lead to rearrangements or desulfonylation.

Table 2. Comparative Analysis of Sulfonyl Group Reactivity

| Condition | Observation | Implication for 3-Phenyl Derivative |

|---|---|---|

| Photocatalysis (Ag/Ir) | Sulfonyl radical generation | Potential for sulfonyl migration/cleavage |

| Thermal oxidation (MMPP) | Indoxyl formation | Feasible with optimized conditions |

| Radical scavengers (TEMPO) | Inhibition of sulfonyl migration | Confirms radical pathway |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Phenyl-1-(phenylsulfonyl)indole has been identified as a promising scaffold for the development of various therapeutic agents. Its applications include:

- Anticancer Activity : Indole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds within this class can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, some indole derivatives exhibit IC50 values as low as 2.46 µM against HeLa cells and demonstrate substantial tumor growth inhibition in xenograft models .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Indole derivatives are known to possess broad-spectrum antimicrobial effects, making them valuable in treating infections caused by resistant strains .

- Antiviral Potential : There is evidence suggesting that certain indole derivatives can act as inhibitors of viral replication, particularly against HIV-1. Their mechanisms often involve interference with viral entry or replication processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

Wirkmechanismus

The mechanism of action of 3-Phenyl-1-(phenylsulfonyl)indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenylsulfonylindole: Lacks the phenyl group at the 3-position.

3-Acetyl-1-(phenylsulfonyl)indole: Contains an acetyl group instead of a phenyl group at the 3-position.

2-Benzyl-1-(phenylsulfonyl)indole: Contains a benzyl group at the 2-position instead of a phenyl group at the 3-position.

Uniqueness

3-Phenyl-1-(phenylsulfonyl)indole is unique due to the presence of both a phenyl group at the 3-position and a phenylsulfonyl group at the 1-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for synthetic and medicinal chemistry research.

Biologische Aktivität

3-Phenyl-1-(phenylsulfonyl)indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and significant research findings.

- Molecular Formula : C24H24O8

- Molecular Weight : 440.4 g/mol

- IUPAC Name : this compound

Synthesis and Structure

The compound can be synthesized through various methods, primarily involving the reaction of phenylsulfonyl chlorides with indoles. The structural integrity and functional groups of this compound contribute significantly to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), demonstrating potential as a new therapeutic agent against tuberculosis. The compound showed bactericidal activity at concentrations close to the Minimum Inhibitory Concentration (MIC) and displayed a strong time-dependent kill characteristic, indicating its efficacy in prolonged treatments .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives of this compound can effectively reduce cell viability in cancer cells without significant toxicity to normal cells .

Case Studies

- Antimycobacterial Activity : A study conducted on a series of 1H-indoles, including this compound, revealed promising results against Mtb. The compound exhibited low cytotoxicity towards HepG2 and Vero cell lines while maintaining significant antimycobacterial activity .

- Structure-Activity Relationship (SAR) : The optimization of the compound's structure has led to the development of analogs with enhanced biological activity. Modifications in the phenyl and sulfonamide groups have been shown to improve efficacy against resistant strains of bacteria and cancer cells .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to interfere with the normal progression of the cell cycle in cancer cells, preventing their division and growth.

Data Summary Table

| Activity Type | Target Organism/Cell Line | MIC (µM) | Toxicity (CC50 µM) | Notes |

|---|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | ~20 | >100 | Effective against MDR strains |

| Anticancer | HepG2 (liver cancer) | N/A | >30 | Low toxicity observed |

| Anticancer | Vero (kidney epithelial) | N/A | >30 | No genotoxicity signals |

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXNNNXVKQSHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455583 | |

| Record name | 1-benzenesulfonyl-3-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153827-73-7 | |

| Record name | 1-benzenesulfonyl-3-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.